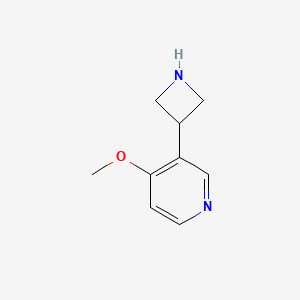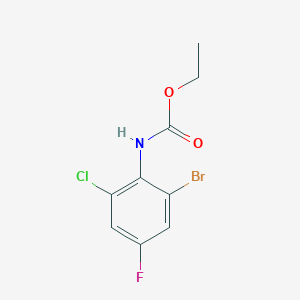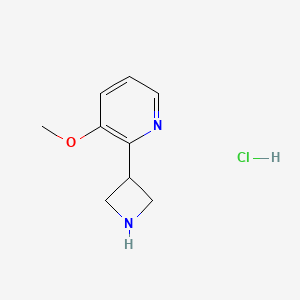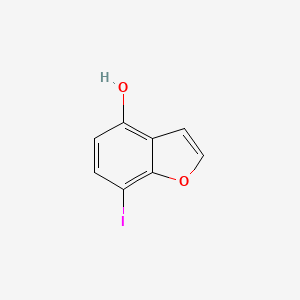
3-(3-Azetidinyl)-4-methoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Azetidinyl)-4-methoxypyridine is a heterocyclic compound that features both an azetidine ring and a methoxypyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Azetidinyl)-4-methoxypyridine typically involves the formation of the azetidine ring followed by its attachment to the methoxypyridine moiety. One common method involves the use of N-Boc-3-azetidinone as a starting material, which undergoes a Horner-Wadsworth-Emmons reaction followed by rhodium(I)-catalyzed conjugate addition of arylboronic acids . The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the selection of appropriate solvents and catalysts to ensure high yield and purity. The process may also involve steps such as esterification, Pinner reaction, neutralization, and amidine formation .
化学反应分析
Types of Reactions
3-(3-Azetidinyl)-4-methoxypyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted azetidine derivatives .
科学研究应用
3-(3-Azetidinyl)-4-methoxypyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism by which 3-(3-Azetidinyl)-4-methoxypyridine exerts its effects involves its interaction with specific molecular targets. For instance, its acetylcholinesterase inhibitory activity is due to its binding within the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This interaction is crucial for its potential therapeutic effects in neurodegenerative diseases.
相似化合物的比较
Similar Compounds
3-Azetidinyl acetate: Another azetidine derivative with different functional groups.
3-Methoxyazetidine hydrochloride: Similar structure but with a hydrochloride salt form.
1,3,3-Trinitroazetidine: A high-energy compound used in explosives.
Uniqueness
3-(3-Azetidinyl)-4-methoxypyridine is unique due to its combination of the azetidine ring and methoxypyridine moiety, which imparts distinct chemical and biological properties. Its potential neuroprotective effects and acetylcholinesterase inhibitory activity set it apart from other similar compounds .
属性
分子式 |
C9H12N2O |
|---|---|
分子量 |
164.20 g/mol |
IUPAC 名称 |
3-(azetidin-3-yl)-4-methoxypyridine |
InChI |
InChI=1S/C9H12N2O/c1-12-9-2-3-10-6-8(9)7-4-11-5-7/h2-3,6-7,11H,4-5H2,1H3 |
InChI 键 |
KQGIHRFUZJQVQX-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=NC=C1)C2CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,2,4-Trifluorobenzo[d][1,3]dioxole](/img/structure/B13709996.png)



![3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine](/img/structure/B13710010.png)

![9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B13710028.png)
![2-Ethylnaphtho[2,1-d]oxazole-4,5-dione](/img/structure/B13710029.png)
![N-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}acetamide](/img/structure/B13710037.png)


